1,2-Bis(dichlorophosphino)ethane

Catalog No.
S774518
CAS No.
28240-69-9
M.F
C2H4Cl4P2
M. Wt
231.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(dichlorophosphino)ethane

CAS Number

28240-69-9

Product Name

1,2-Bis(dichlorophosphino)ethane

IUPAC Name

dichloro(2-dichlorophosphanylethyl)phosphane

Molecular Formula

C2H4Cl4P2

Molecular Weight

231.8 g/mol

InChI

InChI=1S/C2H4Cl4P2/c3-7(4)1-2-8(5)6/h1-2H2

InChI Key

SBWAJHLQMFBNIN-UHFFFAOYSA-N

SMILES

C(CP(Cl)Cl)P(Cl)Cl

Canonical SMILES

C(CP(Cl)Cl)P(Cl)Cl

The exact mass of the compound 1,2-Bis(dichlorophosphino)ethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Bis(dichlorophosphino)ethane (CAS: 28240-69-9) is a highly electrophilic, bifunctional organophosphorus precursor essential for the bottom-up synthesis of symmetric and asymmetric C2-bridged bidentate phosphine ligands . Unlike pre-functionalized ligands (e.g., dppe), this compound retains four highly reactive phosphorus-chlorine bonds, allowing buyers to custom-install specific alkyl, aryl, or fluorinated substituents via Grignard or organolithium reagents [1]. Its primary industrial and laboratory value lies in its ability to provide a pre-formed, stable ethane backbone, which guarantees a highly predictable 5-membered metallacycle upon downstream metal coordination—a critical geometric parameter for optimizing turnover frequencies in transition-metal catalysis [2].

Attempting to bypass 1,2-bis(dichlorophosphino)ethane by reacting 1,2-dichloroethane with alkali metal phosphides (e.g., NaPMe2 or NaPEt2) frequently fails during the synthesis of electron-rich dialkylphosphinoethanes. The strong basicity of dialkylphosphides drives an E2 elimination pathway, generating ethylene gas and tetraalkyldiphosphines (R2P-PR2) rather than the target bidentate ligand, severely crippling yields [1]. Furthermore, substituting this compound with the shorter bis(dichlorophosphino)methane (bdcpm) fundamentally alters the downstream coordination geometry; the methane backbone forces a strained 4-membered chelate ring with a sub-optimal bite angle (~72°), which often leads to bridging oligomers or catalyst deactivation rather than the stable 5-membered rings (~85°) required for robust cross-coupling and C-H activation cycles [2].

Avoidance of E2 Elimination in Dialkylphosphine Synthesis

The synthesis of highly basic ligands like 1,2-bis(dimethylphosphino)ethane (dmpe) is notoriously difficult via traditional substitution due to competing elimination reactions. Utilizing 1,2-bis(dichlorophosphino)ethane as the electrophilic core allows for direct reaction with methylmagnesium iodide, completely bypassing the basic E2 elimination pathway. This route routinely achieves isolated yields exceeding 80% for tetraalkyl derivatives, whereas the baseline reaction of 1,2-dichloroethane with sodium dimethylphosphide yields predominantly ethylene gas and tetramethyldiphosphine side products [1].

Evidence DimensionDialkyl bidentate ligand (dmpe) synthesis yield
Target Compound DataBDCPE + RMgX (Yield >80%, no E2 elimination)
Comparator Or Baseline1,2-dichloroethane + NaPMe2 (Major E2 elimination, dominant R2P-PR2 byproduct)
Quantified DifferenceShift from near-total elimination failure to >80% target ligand yield
ConditionsGrignard addition in diethyl ether/THF at low temperature vs. standard alkali phosphide substitution

Procurement of the pre-formed BDCPE backbone is mandatory for laboratories and manufacturers synthesizing electron-rich dialkylphosphinoethanes without catastrophic yield losses.

Optimal Bite Angle Enforcement for Transition Metal Catalysis

The carbon chain length of the dichlorophosphine precursor strictly dictates the natural bite angle (βn) of the resulting catalyst. Ligands derived from 1,2-bis(dichlorophosphino)ethane reliably form stable 5-membered metallacycles with a bite angle of approximately 85°. In contrast, utilizing the shorter bis(dichlorophosphino)methane yields a highly strained 4-membered ring with a bite angle of ~72°, which is prone to opening or forming inactive bridging bimetallic species [1].

Evidence DimensionNatural bite angle (βn) upon metal coordination
Target Compound DataEthane backbone derivatives (BDCPE) -> ~85°
Comparator Or BaselineMethane backbone derivatives (bdcpm) -> ~72°
Quantified Difference+13° expansion in bite angle, enabling stable 5-membered chelation
ConditionsX-ray crystallographic and molecular mechanics modeling of transition metal complexes

Buyers designing catalysts for cross-coupling must select the ethane backbone to ensure monomeric catalyst stability and prevent the formation of inactive bridging oligomers.

Enabling Ultra-Fast Reductive Elimination via Fluorinated Derivatives

Standard electron-rich ligands like dppe can act as thermodynamic sinks, slowing down the reductive elimination step in cross-coupling. 1,2-Bis(dichlorophosphino)ethane allows for the direct synthesis of highly electron-withdrawing analogs, such as 1,2-bis[bis(pentafluorophenyl)phosphino]ethane (dfppe), via reaction with ArFMgBr. Kinetic studies on Pt-catalyzed biphenyl elimination demonstrate that complexes bearing the BDCPE-derived dfppe ligand undergo reductive elimination 1,240 times faster than those bearing the standard dppe ligand [1].

Evidence DimensionRelative rate of catalytic reductive elimination
Target Compound Datadfppe (synthesized from BDCPE) -> 1,240x relative rate
Comparator Or BaselineStandard dppe -> 1x relative rate (baseline)
Quantified Difference3 orders of magnitude acceleration in the rate-determining step
ConditionsThermolysis of cis-[Pt(Ph)2(diphosphine)] in d8-toluene at 80−110 °C

For process chemists bottlenecked by slow reductive elimination, purchasing BDCPE to synthesize custom electron-poor ligands provides a massive kinetic advantage.

Industrial Synthesis of Air-Sensitive Dialkylphosphinoethanes (dmpe, depe)

BDCPE is the required starting material for manufacturing dmpe and depe. By reacting BDCPE with alkyl Grignard reagents, manufacturers avoid the cleavage and elimination side-reactions inherent to alkylating 1,2-dichloroethane, ensuring high-purity, scalable production of these critical early-transition-metal ligands [1].

Development of Custom Electron-Deficient Catalysts

In cross-coupling reactions where reductive elimination is the rate-limiting step, researchers procure BDCPE to synthesize highly fluorinated bidentate ligands (e.g., dfppe, dfmpe). The preserved C2 backbone maintains the optimal ~85° bite angle, while the custom-installed perfluoroaryl groups drastically accelerate the elimination of the product from the metal center [2].

Assembly of Inorganic Phosphorus-Nitrogen Heterocycles

Beyond traditional carbon-based ligands, BDCPE serves as a highly reactive bifunctional electrophile for synthesizing inorganic macrocycles. It reacts cleanly with transfer reagents like diazasilaplumbetidines to form 1,2-bis(diazasilaphosphetidino)ethanes, enabling the development of specialized, highly tunable P-N-Si coordination environments for specialized molybdenum and rhodium catalysts [3].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

28240-69-9

Wikipedia

1,2-bis(dichlorophosphino)ethane

General Manufacturing Information

Phosphonous dichloride, P,P'-1,2-ethanediylbis-: INACTIVE

Dates

Last modified: 08-15-2023

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